2-Methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
2-Methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C16H17BrO7 and its molecular weight is 401.209. The purity is usually 95%.
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Scientific Research Applications
Hetero-Diels-Alder Reactions and Transformations
Research by Zhuo, Wyler, and Schenk (1995) on cycloadditions involving α,β-unsaturated-acyl cyanides highlights the potential for generating benzofuran derivatives through complex chemical reactions. These processes are fundamental in creating various benzofuran compounds with potential applications in medicinal chemistry and material science (Zhuo, Wyler, & Schenk, 1995).
Friedel-Crafts Acylation
Kawase, Okada, and Miwa (1970) explored the Friedel-Crafts acylation of benzofuran derivatives, showcasing the versatility of benzofuran chemistry. Such reactions are pivotal for the structural diversification of benzofuran compounds, hinting at the broad utility of these reactions in synthesizing complex molecules for pharmaceuticals and agrochemicals (Kawase, Okada, & Miwa, 1970).
Herbicide Precursors Synthesis
Liepa et al. (1992) demonstrated the synthesis of bicyclic herbicide precursors from methyl benzofuran derivatives. This indicates the potential of such compounds in developing novel herbicides, highlighting the importance of benzofuran derivatives in agricultural chemistry (Liepa, Wilkie, Winkler, & Winzenberg, 1992).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuran derivatives with significant anti-inflammatory and analgesic activities. These findings underscore the therapeutic potential of benzofuran derivatives in drug discovery, particularly for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Activities
Research on derivatives of griseofulvin, a benzofuran compound, by Xia et al. (2011) revealed moderate antimicrobial and antitumor activities. This study illustrates the potential of benzofuran derivatives in developing new antimicrobial and anticancer agents (Xia et al., 2011).
properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO7/c1-9-15(16(19)22-5-4-20-2)10-6-13(23-8-14(18)21-3)11(17)7-12(10)24-9/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNYHBJMQAIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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